molecular formula C12H24N2O B13219232 N-(Azocan-3-yl)-2,2-dimethylpropanamide

N-(Azocan-3-yl)-2,2-dimethylpropanamide

Cat. No.: B13219232
M. Wt: 212.33 g/mol
InChI Key: RLHWZYJNMIKIGO-UHFFFAOYSA-N
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Description

N-(Azocan-3-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes an azocane ring and a dimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azocan-3-yl)-2,2-dimethylpropanamide typically involves the reaction of azocane derivatives with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-(Azocan-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azocane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Azocan-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The azocane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(azocan-3-yl)carbamate
  • N-(Azocan-3-yl)-2-methoxyacetamide
  • N-(Azocan-3-yl)cyclobutanecarboxamide

Uniqueness

N-(Azocan-3-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the dimethylpropanamide group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(azocan-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-10-7-5-4-6-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)

InChI Key

RLHWZYJNMIKIGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCCCCNC1

Origin of Product

United States

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